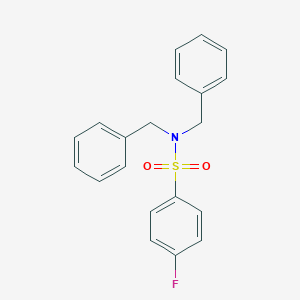

N,N-Dibenzyl-4-fluorobenzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C20H18FNO2S |

|---|---|

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

N,N-dibenzyl-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C20H18FNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChI-Schlüssel |

DEAFNHWONKHUNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Kanonische SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties of N,N-disubstituted 4-fluorobenzenesulfonamides

Foreword: The Enduring Versatility of the Sulfonamide Scaffold

Since the advent of the sulfa drugs, the sulfonamide moiety has remained a cornerstone of medicinal chemistry.[1] Its remarkable versatility as a pharmacophore and synthetic intermediate has led to a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. This guide delves into a specific, yet highly significant, subclass: N,N-disubstituted 4-fluorobenzenesulfonamides. The introduction of a fluorine atom onto the benzene ring and the disubstitution on the sulfonamide nitrogen confer unique physicochemical and pharmacological properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and biological potential of this important class of molecules.

I. Synthetic Strategies for N,N-disubstituted 4-fluorobenzenesulfonamides

The primary route for the synthesis of N,N-disubstituted 4-fluorobenzenesulfonamides commences with the commercially available 4-fluorobenzenesulfonyl chloride. The general strategy involves a two-step process: initial formation of a monosubstituted sulfonamide followed by a second substitution on the nitrogen atom.

A. General Synthesis Workflow

The synthesis begins with the reaction of 4-fluorobenzenesulfonyl chloride with a primary amine (R1NH2) to yield the N-monosubstituted 4-fluorobenzenesulfonamide. This intermediate is then subjected to a second substitution reaction with an alkylating or arylating agent (R2X) in the presence of a base to afford the final N,N-disubstituted product.

Caption: General synthetic route to N,N-disubstituted 4-fluorobenzenesulfonamides.

B. Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of N-alkyl/aryl, N-disubstituted 4-fluorobenzenesulfonamides, adapted from established methodologies for related sulfonamide syntheses.[1][2]

Step 1: Synthesis of N-monosubstituted-4-fluorobenzenesulfonamide

-

To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or aqueous medium), add 4-fluorobenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the N-monosubstituted-4-fluorobenzenesulfonamide.

Step 2: Synthesis of N,N-disubstituted-4-fluorobenzenesulfonamide

-

To a solution of the N-monosubstituted-4-fluorobenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., sodium hydride, 1.2 eq) at 0 °C.[1][2]

-

Stir the mixture for 30 minutes to allow for the formation of the sodium salt.

-

Add the second electrophile (an alkyl or aryl halide, 1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 3-4 hours or until TLC indicates the consumption of the starting material.[1]

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the final N,N-disubstituted product by column chromatography.

II. Physicochemical Properties

The physicochemical properties of N,N-disubstituted 4-fluorobenzenesulfonamides are significantly influenced by the nature of the substituents on the nitrogen atom. While data for a wide range of these compounds is not extensively compiled, we can infer trends based on the parent compound and related structures.

| Property | 4-fluorobenzenesulfonamide (Parent Compound) | Expected Trend for N,N-disubstituted Derivatives |

| Molecular Weight | 175.18 g/mol | Increases with the size of the N-substituents. |

| Melting Point | 124-127 °C | Varies depending on the symmetry and intermolecular forces introduced by the N-substituents. Generally, larger, more rigid substituents may increase the melting point. |

| Solubility | Soluble in water | Decreases in polar solvents like water as the lipophilicity of the N-substituents increases. Solubility in organic solvents generally increases. |

| Lipophilicity (LogP) | Not widely reported | Expected to increase with the addition of alkyl or aryl groups on the nitrogen, which can impact cell permeability and biological activity. |

III. Biological Activities and Therapeutic Potential

The 4-fluorobenzenesulfonamide scaffold is a privileged structure in drug discovery, and its N,N-disubstituted derivatives have shown promise in a variety of therapeutic areas. The fluorine substituent often enhances metabolic stability and binding affinity.

A. Anticancer Activity

Numerous sulfonamide derivatives have been investigated for their anticancer properties. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Carbonic Anhydrase Inhibition: Certain N-substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3] These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can lead to apoptosis. While much of the research has focused on primary and monosubstituted sulfonamides, the potential for N,N-disubstituted analogs to selectively target these isoforms is an active area of investigation. Fluorinated benzenesulfonamides have demonstrated nanomolar binding potency towards various CA isozymes.[4]

-

Induction of Apoptosis: Some pentafluorobenzenesulfonamide derivatives have been shown to induce caspase-dependent apoptosis in cancer cell lines.[5] This suggests that the core fluorinated benzenesulfonamide structure can serve as a template for the development of apoptosis-inducing agents.

Caption: Potential anticancer mechanisms of N,N-disubstituted 4-fluorobenzenesulfonamides.

B. Enzyme Inhibition for Other Therapeutic Areas

The sulfonamide group is a well-known zinc-binding group, making it a key feature in the design of inhibitors for various metalloenzymes.

-

α-Amylase and α-Glucosidase Inhibition: Some sulfonamide derivatives have shown potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[6] This suggests their potential for development as antidiabetic agents.

C. Structure-Activity Relationship (SAR) Insights

The biological activity of N,N-disubstituted 4-fluorobenzenesulfonamides is highly dependent on the nature of the substituents at the nitrogen atom.[7]

-

Lipophilicity and Steric Factors: The size and lipophilicity of the N-substituents play a crucial role in target binding and cell permeability. Larger, more hydrophobic groups can enhance binding to hydrophobic pockets in enzymes but may also decrease aqueous solubility.

-

Hydrogen Bonding: While N,N-disubstitution removes the potential for the sulfonamide N-H to act as a hydrogen bond donor, the oxygen atoms of the sulfonyl group can still act as hydrogen bond acceptors.

-

Conformational Effects: The N-substituents can influence the overall conformation of the molecule, which can impact its ability to fit into the active site of a target protein.

IV. Key Experimental Protocols in Biological Evaluation

To assess the therapeutic potential of newly synthesized N,N-disubstituted 4-fluorobenzenesulfonamides, a battery of in vitro assays is typically employed.

A. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxicity of a compound against a panel of cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, HuCCA-1, MOLT-3) in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibition of carbonic anhydrase is a stopped-flow CO2 hydration assay.[4]

-

Enzyme and Compound Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) and the test compounds.

-

Assay Buffer: Use a buffer such as Tris-HCl with a pH indicator (e.g., p-nitrophenol).

-

CO2 Hydration Reaction: Mix the enzyme solution with the inhibitor in the assay buffer.

-

Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

-

Data Analysis: Calculate the initial rate of the reaction in the presence and absence of the inhibitor to determine the inhibition constant (Ki).

V. Conclusion and Future Directions

N,N-disubstituted 4-fluorobenzenesulfonamides represent a promising class of compounds with significant potential for drug discovery. The inherent properties of the fluorobenzenesulfonamide core, combined with the vast chemical space that can be explored through N,N-disubstitution, provide a fertile ground for the development of novel therapeutic agents. Future research should focus on the synthesis and evaluation of diverse libraries of these compounds to further elucidate their structure-activity relationships and identify potent and selective inhibitors for a range of biological targets. The continued exploration of this chemical scaffold is poised to yield new and effective treatments for a variety of diseases.

References

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Kazokaitė, J., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2015-2023. [Link]

-

Tantimongcolwat, T., et al. (2022). Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem, 17(3), e202100637. [Link]

-

Dugad, L. B., et al. (1988). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry, 27(12), 4310-4316. [Link]

-

Rehman, A., et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1255-1264. [Link]

-

Wang, Y., et al. (2023). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

N,N-diethyl-4-fluorobenzenecarboximidamide. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Abdoli, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647. [Link]

-

Wilkinson, S. M., et al. (2014). Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors. Bioorganic & Medicinal Chemistry Letters, 24(3), 828-830. [Link]

-

Schulze, J., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7856. [Link]

-

Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. (2025). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

Zālīte, E., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]

-

Shablykin, O. V., et al. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210. [Link]

-

N-Ethyl-4-fluorobenzenesulfonamide. (n.d.). EPA. Retrieved February 20, 2026, from [Link]

-

Structure Activity Relationships. (2005). Drug Design.org. [Link]

-

Hsieh, P.-C., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 67, 246-253. [Link]

-

Rehman, A., et al. (2014). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1255-1264. [Link]

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2023). RSC Medicinal Chemistry. [Link]

-

Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. (2025). ResearchGate. [Link]

-

Wieczorek, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7208. [Link]

-

Li, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-arylthiazole-2-methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors. Molecules, 23(11), 2947. [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

The Fluorine-Sulfonyl Nexus: A Technical Guide to 4-Fluorobenzenesulfonyl Chloride in Drug Discovery

[1][2][3][4][5]

Executive Summary

In the landscape of medicinal chemistry, 4-fluorobenzenesulfonyl chloride (4-FBSC) represents a "privileged intermediate"—a chemical scaffold capable of conferring favorable physicochemical properties to a wide array of bioactive molecules.[1][2][3][4][5]

This guide moves beyond the basic catalog entry to analyze 4-FBSC as a strategic tool.[1][2][3][4][5][6][7] It serves two distinct but overlapping functions in modern drug discovery:

-

As a Building Block: It introduces the 4-fluorobenzenesulfonamide moiety, a pharmacophore known to enhance metabolic stability by blocking para-oxidation while increasing lipophilicity and protein binding affinity.[3][4][5][6][7]

-

As a SuFEx Handle: It acts as the precursor to 4-fluorobenzenesulfonyl fluoride , a latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry, enabling covalent probing of tyrosine and lysine residues in proteomic profiling.[3][4][5][6][7]

Chemical Fundamentals: The "Fluorine Effect"[1][7]

The utility of 4-FBSC stems from the synergistic combination of the sulfonyl group’s geometry and the fluorine atom’s electronic properties.[1][7]

The Warhead: Sulfonyl Chloride ( )

The sulfonyl chloride group is a hard electrophile.[7] Unlike carboxylic acid chlorides, sulfonyl chlorides are tetrahedral, allowing them to react with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.[5][7] These linkages are non-planar and stable to hydrolysis under physiological conditions, making them ideal bioisosteres for amides.[5][6][7]

The Payload: 4-Fluorophenyl Group

Replacing a hydrogen or a methyl group with fluorine often improves a drug candidate's profile through the "Fluorine Effect":

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidative metabolism.[6][7] Placing fluorine at the para-position of the phenyl ring blocks a primary site of metabolic hydroxylation, extending the drug's half-life (

).[1] -

Lipophilicity Modulation: Fluorine increases lipophilicity (

), facilitating membrane permeability and blood-brain barrier (BBB) penetration.[4][5][7] -

Conformational Bias: The electron-withdrawing nature of the sulfonyl group combined with the fluorine substituent alters the acidity (

) of the sulfonamide nitrogen, influencing binding interactions with metal centers (e.g., Zinc in Carbonic Anhydrases).[1][7]

Strategic Workflows: From Reagent to Lead

The application of 4-FBSC follows two primary strategic pathways: Classical Substitution for library generation and SuFEx Activation for chemical biology.[3][5][6][7]

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing 4-FBSC in synthesis.

Caption: Strategic divergence in 4-FBSC utilization: Route A for stable sulfonamide drugs, Route B for covalent probes.

Case Studies in Drug Discovery

PI3K/mTOR Dual Inhibition (Compound FD274)

The development of FD274 highlights the potency of the 4-fluorobenzenesulfonamide moiety.[1][7][8] In the search for dual inhibitors of PI3K and mTOR (targets in acute myeloid leukemia), researchers utilized 4-FBSC to synthesize a series of sulfonyl-substituted 7-azaindazoles.[1][2][3][4][5]

-

Mechanism: The sulfonamide oxygen atoms form critical hydrogen bonds with the kinase hinge region, while the 4-fluorophenyl group occupies a hydrophobic pocket.[1][5][7]

-

Outcome: FD274 demonstrated IC

values in the sub-nanomolar range (0.65 nM for PI3K

Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases.[2][5][6][7]

-

Role of 4-FBSC: The introduction of the electron-withdrawing fluorine atom at the para-position lowers the

of the sulfonamide -NH

Experimental Technical Guide

Protocol 1: Classical Sulfonamide Synthesis

For the rapid generation of library compounds (e.g., FD274 analogs).[7]

Reagents:

-

Primary/Secondary Amine (1.1 equiv)[7]

-

Triethylamine (TEA) or Pyridine (2.0 equiv)[7]

-

Dichloromethane (DCM) (Anhydrous)[7]

Methodology:

-

Preparation: Dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add 4-fluorobenzenesulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes. Note: Exothermic reaction.[3][5][6][7]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (checking for disappearance of the amine).[6][7]

-

Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Extract the organic layer, wash with saturated NaHCO

(to remove sulfonic acid byproducts), then brine.[7] -

Purification: Dry over MgSO

, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).[6]

Self-Validation Check:

-

NMR: The appearance of the sulfonamide N-H peak (broad singlet,

7.5–9.0 ppm) and the characteristic splitting of the 4-fluorophenyl ring (two multiplets) confirms formation.[7] -

Mass Spec: Look for the [M+H]

or [M-H]

Protocol 2: SuFEx Activation (Chloride to Fluoride)

For creating covalent probes or "click" chemistry reagents.[7]

Rationale: Sulfonyl chlorides are too reactive for many biological applications.[3][5][6][7] Converting them to sulfonyl fluorides creates a "sleeping beauty" electrophile that is stable in water but reacts specifically with proteins or during SuFEx catalysis [3].[3][5][6][7]

Reagents:

Methodology:

-

Dissolution: Dissolve 4-FBSC in MeCN.

-

Exchange: Add saturated aqueous KHF

(2.0 equiv). -

Stirring: Stir vigorously at RT for 2 hours. The biphasic system requires rapid stirring for efficient phase transfer.[6][7]

-

Extraction: Dilute with EtOAc, wash with water, and dry over Na

SO -

Result: Concentration yields 4-fluorobenzenesulfonyl fluoride , a stable solid/oil that can be stored for months.[3][5][6][7]

Quantitative Data Summary

| Property | 4-Fluorobenzenesulfonyl Chloride | 4-Fluorobenzenesulfonyl Fluoride | Implication for Discovery |

| Reactivity | High (Reacts with water/amines rapidly) | Latent (Stable in water; requires activation) | Chloride for synthesis; Fluoride for biology.[1][2][3][4][5] |

| Stability | Moisture Sensitive (Hydrolyzes to acid) | High (Resists hydrolysis at physiological pH) | Fluoride preferred for screening in aqueous media.[6][7] |

| Selectivity | Low (Promiscuous electrophile) | High (Specific for Tyr/Lys or SuFEx catalysts) | Fluoride enables targeted covalent inhibition.[6][7] |

| Metabolic | N/A (Reagent) | High (C-F bond resists P450) | Fluorinated core improves PK profile of final drug.[6][7] |

Safety & Handling

-

Corrosivity: 4-FBSC is corrosive and causes severe skin burns (H314).[2][3][5][6][7] Always handle in a fume hood with gloves and eye protection.[6]

-

Moisture Sensitivity: It hydrolyzes to 4-fluorobenzenesulfonic acid and HCl gas upon contact with water.[2][3][4][5][6][7] Store in a tightly sealed container, preferably in a desiccator or fridge (

C). -

Quenching: Quench excess chloride with aqueous sodium bicarbonate or dilute sodium hydroxide before disposal.[3][5][6][7]

References

-

BOC Sciences. CAS 402-46-0 (4-Fluorobenzenesulfonamide) - Applications in PI3K/mTOR Inhibitors. [1][2][3][4][5]

-

Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6][7] Nature Reviews Drug Discovery, 2008.[5][6][7]

-

Sharpless, K. B., et al. SuFEx Click Chemistry for Late-Stage Drug Functionalization.[3][5][6][7] Angewandte Chemie Int.[3][5][6] Ed., 2014.[5][6][7][9][10]

-

PubChem. 4-Fluorobenzenesulfonyl Chloride - Compound Summary.[2][3][4][5][6][7] National Library of Medicine.[6]

-

BenchChem. Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lexibulin | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vemurafenib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. iris.unipa.it [iris.unipa.it]

The Strategic Integration of Hydrophobic Sulfonamide Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and favorable physicochemical properties.[1][2][3] This guide explores the strategic incorporation of hydrophobic features onto sulfonamide scaffolds, a critical approach in contemporary drug design to enhance potency, selectivity, and pharmacokinetic profiles. We will delve into the underlying principles of hydrophobicity, detail robust synthetic methodologies, analyze structure-activity relationships through pivotal case studies like Celecoxib and Vemurafenib, and provide actionable protocols and data interpretation frameworks for drug development professionals.

The Sulfonamide Moiety: A Privileged Pharmacophore

First introduced as antibacterial agents, sulfonamides have since demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties.[1][2][4] Their enduring prevalence stems from a unique combination of structural and electronic features. The central sulfonamide group (R-SO₂NR'R'') acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Furthermore, the tetrahedral geometry of the sulfur atom provides a three-dimensional scaffold that can be readily modified at two key positions (the R and R'/R'' groups), allowing for precise tuning of a compound's steric and electronic properties to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Caption: General structure of the sulfonamide scaffold highlighting key points for chemical modification.

The Imperative of Hydrophobicity in Drug Design

The hydrophobic effect, which describes the tendency of nonpolar substances to aggregate in aqueous solution, is a dominant force in protein-ligand binding.[5][6] Strategically increasing a molecule's hydrophobicity can:

-

Enhance Binding Affinity: Hydrophobic regions of a drug molecule can displace ordered water molecules from a protein's binding pocket, a process that is entropically favorable and leads to tighter binding.

-

Improve Selectivity: Many enzyme isoforms or receptor subtypes feature subtle differences in the hydrophobicity of their active sites. By tailoring the hydrophobic profile of a sulfonamide inhibitor, it's possible to achieve greater selectivity for the desired target over off-targets, thereby reducing side effects.[7]

-

Modulate Pharmacokinetics: Lipophilicity, a measure of a compound's hydrophobicity, critically influences its ability to cross cell membranes, its volume of distribution, its binding to plasma proteins, and its metabolic stability.

However, excessive hydrophobicity can be detrimental, leading to poor solubility, increased metabolic clearance, and potential toxicity. The goal of the medicinal chemist is to achieve an optimal balance, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD).

Synthetic Methodologies for Hydrophobic Sulfonamides

The construction of the sulfonamide linkage is a well-established transformation in organic chemistry, with both classical and modern methods available to the synthetic chemist.

Classical Synthesis: Sulfonyl Chlorides and Amines

The most common and robust method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9] This reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate) to neutralize the hydrochloric acid byproduct.[9][10] The starting sulfonyl chlorides are often commercially available or readily prepared from the corresponding sulfonic acids or thiols.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide

This protocol describes a typical procedure for synthesizing a hydrophobic sulfonamide, for illustrative purposes.

Objective: To synthesize N-(4-propylphenyl)-4-methylbenzenesulfonamide.

Materials:

-

4-Propylaniline (1.0 eq)

-

4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, 1.1 eq)

-

Pyridine (Anhydrous, as solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-propylaniline (1.0 eq) and dissolve in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). Causality Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid. Characterize the compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: A typical experimental workflow for the synthesis and purification of a sulfonamide.

Case Studies: Hydrophobic Sulfonamides in Approved Drugs

The strategic use of hydrophobic moieties is evident in numerous successful drugs.

Celecoxib (Celebrex): Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11] Its selectivity is a landmark achievement in medicinal chemistry. The COX-2 active site has a larger, hydrophobic side pocket compared to the COX-1 isoform. Celecoxib's design exploits this difference; its trifluoromethyl (-CF₃) and p-tolyl groups are hydrophobic moieties that fit snugly into this pocket, while the polar sulfonamide group interacts with a hydrophilic region.[11] This precise fit is responsible for its high selectivity, which reduces the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Vemurafenib (Zelboraf): Targeting Mutated BRAF Kinase

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in many cases of late-stage melanoma.[12][13] The drug's structure features a propyl-phenylsulfonamide moiety. This hydrophobic tail is crucial for its high affinity and selectivity. It occupies a hydrophobic pocket adjacent to the ATP-binding site of the kinase, contributing significantly to the overall binding energy and potency of the drug.[14][15] Vemurafenib's efficacy is restricted to melanomas with the BRAF V600E mutation, highlighting how hydrophobic interactions can be tailored to target specific, mutated protein conformations.[13]

Carbonic Anhydrase Inhibitors

The sulfonamide group is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs), enzymes targeted for conditions like glaucoma and certain cancers.[3][16] While early inhibitors were broadly active, modern drug design focuses on achieving isoform selectivity. This is often accomplished by extending the sulfonamide scaffold with hydrophobic tails that can interact with distinct hydrophobic pockets present in different CA isoforms.[17][18] By varying the size, shape, and nature of these hydrophobic substituents, researchers can fine-tune the inhibitor's profile to selectively target disease-relevant isoforms (e.g., tumor-associated CA IX) over ubiquitous ones (e.g., CA II), thereby improving the therapeutic window.[7][16]

Structure-Activity Relationship (SAR) and Data Analysis

The optimization of a hydrophobic sulfonamide scaffold is a data-driven process. A systematic SAR study involves synthesizing a library of analogs and evaluating their biological activity and physicochemical properties.

Lead Optimization Workflow

The process is iterative, aiming to enhance potency and selectivity while maintaining drug-like properties.

Caption: Iterative cycle of lead optimization for developing hydrophobic sulfonamide drug candidates.

Sample SAR Data Table

The following table illustrates how SAR data for a hypothetical series of carbonic anhydrase inhibitors might be presented. The goal is to inhibit the target isoform (CA IX) while sparing the off-target isoform (CA II).

| Compound ID | R-Group (Hydrophobic Tail) | LogP (calc.) | CA IX Ki (nM) | CA II Ki (nM) | Selectivity Index (CAII/CAIX) |

| 1a | -H | 1.52 | 250 | 50 | 0.2 |

| 1b | -CH(CH₃)₂ (Isopropyl) | 2.68 | 35 | 45 | 1.3 |

| 1c | -Ph (Phenyl) | 3.45 | 12 | 60 | 5.0 |

| 1d | -Naphthyl | 4.41 | 5 | 150 | 30.0 |

Analysis: As the hydrophobicity (and size) of the R-group increases from hydrogen (1a ) to naphthyl (1d ), the inhibitory potency against the target CA IX improves significantly (Ki decreases from 250 nM to 5 nM). Crucially, the potency against the off-target CA II worsens, leading to a dramatic improvement in the selectivity index. This suggests the CA IX active site has a large hydrophobic pocket that can accommodate the naphthyl group, while the CA II active site does not.

Future Perspectives and Challenges

The strategic use of hydrophobic sulfonamide scaffolds remains a highly productive area of drug discovery.[19][20] Future efforts will likely focus on targeting more complex biological systems, such as protein-protein interactions and allosteric sites. The primary challenges will be to maintain favorable drug-like properties as molecular complexity increases and to overcome potential liabilities such as off-target activities and the development of drug resistance.[13] Advanced synthetic methods and computational modeling will be indispensable tools in addressing these challenges and continuing to leverage this versatile scaffold for the development of new medicines.[21]

References

-

Wikipedia. Vemurafenib. [Link]

-

Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

What is the mechanism of Vemurafenib? Patsnap Synapse. [Link]

-

Vemurafenib, a BRAF Inhibitor for Patients With Unresectable or Metastatic Melanoma and V600E-Mutated BRAF Protein. CancerNetwork. [Link]

-

Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

-

The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

-

Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. [Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

-

Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

-

Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

-

Celecoxib. Wikipedia. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

-

Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase. ResearchGate. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed. [Link]

-

Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

-

Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]

-

Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. PNAS. [Link]

-

Selective hydrophobic pocket binding observed within the carbonic anhydrase II active site accommodate different 4-substituted- ureido -benzenesulfonamides and correlate to inhibitor potency. Chemical Communications (RSC Publishing). [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

-

Basic physicochemical properties of sulfonamides. ResearchGate. [Link]

-

(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

-

Special Issue: Sulfonamides. PMC - NIH. [Link]

-

Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. [Link]

-

Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Vemurafenib - Wikipedia [en.wikipedia.org]

- 13. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective hydrophobic pocket binding observed within the carbonic anhydrase II active site accommodate different 4-substituted-ureido-benzenesulfonamides and correlate to inhibitor potency - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

CAS number for N,N-Dibenzyl-4-fluorobenzenesulfonamide analogs

Topic: CAS Number & Technical Profile: N,N-Dibenzyl-4-fluorobenzenesulfonamide Analogs Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Scaffold & The Strategy

In the realm of medicinal chemistry, N,N-Dibenzyl-4-fluorobenzenesulfonamide represents a specific, lipophilic pharmacophore often utilized in Structure-Activity Relationship (SAR) campaigns targeting enzymes with deep hydrophobic pockets, such as

While the parent primary sulfonamide (4-fluorobenzenesulfonamide) is a commodity chemical, the N,N-dibenzyl derivative is frequently a "make-on-demand" research chemical. Consequently, it may not possess a single, high-traffic CAS number in public commercial catalogs, requiring researchers to rely on component-based identification or custom synthesis .

This guide provides the definitive chemoinformatic identifiers for the core scaffold and its precursors, a validated synthetic protocol for its generation, and the rationale for its biological application.

Part 1: Chemical Identity & CAS Registry

For researchers sourcing this material, the most effective strategy is to locate the precursors or the closest commercial analogs. The specific tertiary sulfonamide (N,N-dibenzyl) is often synthesized in-house using the precursors listed below.

Table 1: Key Identifiers for Scaffold Construction

| Chemical Entity | Role | CAS Number | Molecular Formula | Purity Grade (Std) |

| 4-Fluorobenzenesulfonyl chloride | Electrophile (Precursor) | 349-88-2 | >98% | |

| Dibenzylamine | Nucleophile (Precursor) | 103-49-1 | >97% | |

| 4-Fluorobenzenesulfonamide | Parent Primary Amide | 402-46-0 | >98% | |

| 4-Fluoro-N,N-dimethylbenzenesulfonamide | Close Analog (Solubility Control) | 383-31-3 | Research Grade | |

| N-Fluorobenzenesulfonimide (NFSI) | Distinction Alert (Fluorinating Reagent) | 133745-75-2 | Reagent Grade |

Critical Note on Nomenclature: Do not confuse the target N,N-dibenzyl sulfonamide with NFSI (CAS 133745-75-2) . NFSI is an electrophilic fluorinating reagent where the fluorine is attached to the nitrogen. In our target, the fluorine is on the para position of the phenyl ring.[1]

Part 2: Synthetic Methodology (The Schotten-Baumann Protocol)

Mechanism of Action

The reaction proceeds via nucleophilic attack of the secondary amine (dibenzylamine) on the sulfonyl sulfur, followed by the elimination of chloride. The base (Triethylamine or Pyridine) is critical to drive the equilibrium forward by neutralizing the acid byproduct.

Experimental Workflow

Reagents:

-

4-Fluorobenzenesulfonyl chloride (1.0 equiv)[2]

-

Dibenzylamine (1.1 equiv)

-

Triethylamine (

) (1.5 equiv) or Pyridine -

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: Charge a round-bottom flask with Dibenzylamine (1.1 equiv) and DCM (0.1 M concentration relative to amine). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add Triethylamine (1.5 equiv) slowly. Ensure the system is under an inert atmosphere (

or Ar) to prevent hydrolysis of the sulfonyl chloride. -

Electrophile Addition: Dissolve 4-Fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

-

Why? Dropwise addition prevents localized exotherms and suppresses side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Quench with 1M HCl (removes unreacted amine and base).

-

Wash organic layer with Sat.

(removes hydrolyzed sulfonic acid). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if necessary.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the convergence of the two commercial precursors.

Figure 1: Convergent synthesis of the N,N-dibenzyl sulfonamide scaffold via sulfonyl chloride activation.

Part 4: Biological Significance & SAR Context

Why synthesize this specific analog? In drug discovery, this molecule serves as a critical probe for two distinct properties:

The Fluorine Effect (Metabolic Stability)

The para-fluoro substitution is a classic bioisostere for hydrogen.

-

Metabolic Blocking: It blocks P450-mediated oxidation at the para position, a common metabolic soft spot in phenyl rings.

-

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring, which increases the acidity of the sulfonamide bond (if N-H were present) or alters the dipole moment of the sulfonamide group, potentially strengthening hydrogen bonding interactions in the active site.

The Dibenzyl Moiety (Hydrophobic Interaction)

The bulky N,N-dibenzyl group is utilized to probe large hydrophobic pockets (S1/S2 subsites) in enzymes.

-

Target Examples: This motif is historically significant in the development of HIV Protease Inhibitors and

-Secretase Inhibitors (Alzheimer's research), where the benzyl groups occupy hydrophobic clefts to anchor the inhibitor.

Figure 2: Structure-Activity Relationship (SAR) rationale for the fluoro-dibenzyl substitution pattern.

Part 5: Chemoinformatics Retrieval Strategy

If you require a specific registry number for a regulatory submission or patent filing and the exact CAS is elusive in public databases, use the following identifiers to generate a search in SciFinder-n or Reaxys.

-

SMILES String: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

-

InChIKey: (Generated from structure) InChIKey= [Compute via ChemDraw/RDKit]

-

Systematic Name: N,N-bis(phenylmethyl)-4-fluorobenzenesulfonamide

Validation Step:

Always verify the CAS by checking the stoichiometry of the precursors. If buying from a vendor, request the H-NMR to confirm the presence of the methylene protons (

References

-

Sigma-Aldrich. 4-Fluorobenzenesulfonyl chloride Product Sheet (CAS 349-88-2). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120231 (4-Fluorobenzenesulfonamide). Retrieved from

-

Matrix Fine Chemicals. Dibenzylamine Product Data (CAS 103-49-1).[3][4] Retrieved from

-

Santa Cruz Biotechnology. N-Fluorobenzenesulfonimide (CAS 133745-75-2) Data Sheet.[5] Retrieved from

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[6] Nature Protocols. Retrieved from

Sources

- 1. ossila.com [ossila.com]

- 2. guidechem.com [guidechem.com]

- 3. Dibenzylamine | CAS 103-49-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. N-Fluorobenzenesulfonimide | CAS 133745-75-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of dibenzyl sulfonamides in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Dibenzyl Sulfonamides in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of dibenzyl sulfonamides in organic solvents. Moving beyond a simple compilation of data, this document elucidates the fundamental principles governing the dissolution process, from thermodynamic considerations to the nuanced interplay of solute and solvent properties. We present a robust, field-tested protocol for equilibrium solubility determination using the shake-flask method, supplemented by insights into high-throughput alternatives. The guide is designed for researchers, chemists, and drug development professionals, offering both the theoretical foundation and practical methodologies required to understand, predict, and manipulate the solubility of this important chemical class for applications ranging from synthesis and purification to pharmaceutical formulation.

Introduction: The Significance of Solubility in the Context of Dibenzyl Sulfonamides

Dibenzyl sulfonamides, characterized by a central sulfonamide moiety (-SO₂NH-) flanked by two benzyl groups, represent a significant scaffold in medicinal chemistry and organic synthesis. The physicochemical properties of these compounds, particularly their solubility, are of paramount importance. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[1][2] For synthetic chemists, solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of purification techniques such as recrystallization.[3][4]

The presence of two bulky, nonpolar benzyl groups significantly impacts the molecule's overall lipophilicity, while the sulfonamide core provides sites for hydrogen bonding. This structural duality creates a complex solubility profile that is highly sensitive to the nature of the surrounding solvent. Understanding this behavior is not merely an academic exercise; it is a prerequisite for the efficient and successful application of these compounds.

Foundational Principles of Solubility

The dissolution of a crystalline solid, such as a dibenzyl sulfonamide, into a solvent is a thermodynamic process governed by Gibbs free energy (ΔG). The process involves two primary energetic steps: the energy required to break the solute-solute and solvent-solvent interactions (an endothermic process related to lattice energy and solvent cavity formation) and the energy released upon the formation of new solute-solvent interactions (an exothermic process).

The overall Gibbs energy of solution (ΔG_sol) can be expressed through the Gibbs-Helmholtz equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution.

A negative ΔG_sol indicates a spontaneous dissolution process. The enthalpy of solution (ΔH_sol) reflects the balance of intermolecular forces.[5] In many cases, the dissolution of organic solids is endothermic (ΔH_sol > 0), meaning the process is driven by an increase in entropy (ΔS_sol > 0) as the ordered crystal lattice is disrupted and the molecules disperse throughout the solvent.[6]

The Role of Solvent Polarity: Protic vs. Aprotic Environments

The adage "like dissolves like" is a useful heuristic grounded in the principle of intermolecular force compatibility.[7] Solvents are broadly categorized based on their polarity and their ability to act as hydrogen bond donors.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[8][9] They are particularly effective at solvating ions and polar molecules that can participate in hydrogen bonding.[7] The sulfonamide group, with its N-H proton and electronegative oxygen atoms, can interact strongly with these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[8][10] They are effective at solvating cations and dissolving polar solutes through dipole-dipole interactions but are less effective at solvating anions (or the electronegative portions of a solute) compared to protic solvents.[7][10]

-

Nonpolar Solvents: These solvents, including hexane, cyclohexane, and toluene, have low dielectric constants and minimal dipole moments.[9] They primarily interact through weak van der Waals forces. The large, nonpolar surface area of the dibenzyl groups suggests that dibenzyl sulfonamides will exhibit some solubility in these solvents, driven by these dispersive interactions.[6]

The interplay between the polar sulfonamide core and the nonpolar benzyl groups means that solubility can often be maximized in solvents of intermediate polarity or in solvent mixtures where both polar and nonpolar interactions can be satisfied.[11]

Key Factors Influencing Dibenzyl Sulfonamide Solubility

The solubility of a specific dibenzyl sulfonamide is not a single value but a function of the system's physical and chemical properties. A logical framework for understanding these influences is essential.

Caption: Workflow for the shake-flask equilibrium solubility determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of the crystalline dibenzyl sulfonamide to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated solution was achieved. [12] * Accurately dispense a known volume or mass of the desired organic solvent into the vial.

-

Seal the vial tightly (e.g., with a PTFE-lined cap) to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled agitator (e.g., an orbital shaker or shaking water bath) set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. [13][14]It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) in preliminary experiments to confirm that the concentration has reached a plateau. [14]

-

-

Phase Separation:

-

Remove the vials from the agitator and allow them to stand at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of solid particles, which would lead to an overestimation of solubility, centrifuge the vials. [14] * Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible, low-binding syringe filter (e.g., a 0.2 µm PTFE filter for organic solvents). This step is critical. [12][15]

-

-

Analysis & Calculation:

-

Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical instrument. [12] * Quantify the concentration of the dibenzyl sulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [12]A calibration curve prepared with standards of known concentration is used for this quantification.

-

Calculate the solubility, expressing the result in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

-

Practical Application: Recrystallization and Purification

A thorough understanding of a compound's solubility profile is the key to designing an effective recrystallization protocol for purification. [4]

Principles of Recrystallization

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or 0-4 °C). [16]Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization). [3]

Troubleshooting Common Recrystallization Issues

A common problem encountered with lipophilic compounds like dibenzyl sulfonamides is "oiling out," where the solute separates as a liquid instead of forming crystals. [3]This often occurs when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute. [3]

Caption: A logical workflow for troubleshooting common recrystallization issues.

Conclusion

The solubility of dibenzyl sulfonamides in organic solvents is a complex but predictable phenomenon governed by fundamental thermodynamic principles and the interplay of intermolecular forces. By systematically evaluating solute, solvent, and system properties, researchers can effectively anticipate and control dissolution behavior. The gold-standard shake-flask method provides a reliable means of generating high-quality thermodynamic solubility data, which is indispensable for applications ranging from reaction optimization and product purification to the formulation of new chemical entities. This guide provides the theoretical framework and practical tools necessary for scientists to confidently navigate the challenges associated with the solubility of this important class of compounds.

References

- Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. (2019). PubMed.

- Thermodynamics of Sulfanilamide solubility in Propylene Glycol + water mixtures. (n.d.).

- Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2025). J. Braz. Chem. Soc..

- Dissolution behaviour of sulphonamides into sodium dodecyl sulfate micelles: a thermodynamic approach. (n.d.). PubMed.

- Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace.

- A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. (n.d.). Benchchem.

- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed.

- Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). DARU Journal of Pharmaceutical Sciences.

- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025).

- Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. (2019).

- Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- SOLUBILITY D

- Drug solubility: why testing early m

- Annex 4. (n.d.).

- Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. (2012). PubMed.

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org.

- The Difference Between Polar Protic And Aprotic Solvents In Solubility. (2025). Aozun.

- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.

- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.

- N-benzylsulfamide (EVT-2886074). (n.d.). EvitaChem.

- Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. (n.d.). CORA.

- Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.

- The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2025).

- Solubility prediction of sulfonamides at various temperatures using a single determination. (2025).

- Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. (n.d.). PMC.

- Recrystallization of Dibenzalacetone. (n.d.).

- Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.

- 6.05.1. Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts.

Sources

- 1. rheolution.com [rheolution.com]

- 2. ijnrd.org [ijnrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. caymanchem.com [caymanchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aozunasia.com [aozunasia.com]

- 11. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. raytor.com [raytor.com]

- 14. who.int [who.int]

- 15. researchgate.net [researchgate.net]

- 16. web.mnstate.edu [web.mnstate.edu]

Literature review of N-benzyl sulfonamide biological activity

Title: The N-Benzyl Sulfonamide Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary

The N-benzyl sulfonamide moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from metalloenzymes to G-protein coupled receptors.[1] Unlike simple sulfonamides (sulfa drugs) restricted to antibacterial folate inhibition, the introduction of the N-benzyl group confers lipophilicity and steric flexibility, enabling high-affinity interactions with hydrophobic pockets in Carbonic Anhydrases (CAs) , Cholinesterases (AChE/BChE) , and Tubulin .

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic underpinnings, and experimental protocols for researchers leveraging this scaffold in drug discovery.

Chemical Architecture & Pharmacophore

The core utility of the N-benzyl sulfonamide lies in its modularity. It functions as a bioisostere that can be fine-tuned via three distinct vectors:

-

The Zinc-Binding Group (ZBG): The sulfonamide nitrogen (

) acts as a primary anchor, coordinating with metal ions (e.g., -

The Linker: The sulfonyl group provides a rigid geometry, orienting the side chains.

-

The Tail (Benzyl Ring): The benzyl moiety probes hydrophobic sub-pockets. Substituents here (halogens, methoxy, nitro) dictate isoform selectivity and blood-brain barrier (BBB) permeability.

Therapeutic Domain: Oncology & Carbonic Anhydrase Inhibition

The most advanced application of N-benzyl sulfonamides is the selective inhibition of tumor-associated Carbonic Anhydrases (hCA IX and hCA XII ), which regulate pH in hypoxic tumor microenvironments.

Mechanistic Insight: The "Tail Approach"

Classic inhibitors like Acetazolamide are hydrophilic and non-selective. N-benzyl sulfonamides utilize the "Tail Approach":

-

Primary Interaction: The ionized sulfonamide nitrogen coordinates the catalytic

ion. -

Secondary Interaction: The benzyl tail extends into the hydrophobic half of the active site, interacting with residues specific to hCA IX (e.g., Val131), thus avoiding the ubiquitous hCA I/II isoforms.

Key Data: Isoform Selectivity

Data synthesized from recent high-impact studies (e.g., compounds 1i, 4h).

| Compound ID | R-Substituent (Benzyl) | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity Ratio (II/IX) |

| Acetazolamide | Standard | 250 | 12 | 25 | 5.7 | 0.48 |

| SLC-011 | Ureido-benzyl | >10,000 | >10,000 | 45 | 4.5 | >200 |

| Cmpd 1i | 4-F-Benzyl | 656 | 9.4 | 5.6 | 6.3 | 1.6 |

| Cmpd 2h | 2,3-Dioxoindole | 45.1 | 5.8 | Sub-nM | Sub-nM | High |

Technical Note: Fluorinated benzyl tails (e.g., pentafluorobenzyl) often enhance acidity of the NH proton, strengthening Zn-coordination while increasing lipophilicity for membrane permeation.

Therapeutic Domain: Neurodegeneration (Alzheimer's)

N-benzyl sulfonamides function as Multi-Target Directed Ligands (MTDLs) in Alzheimer's Disease (AD), simultaneously inhibiting Acetylcholinesterase (AChE) and reducing oxidative stress via NRF2 activation.

-

Dual Binding Site Inhibition: The benzyl moiety targets the Peripheral Anionic Site (PAS) of AChE, while the sulfonamide core interacts with the Catalytic Anionic Site (CAS). This dual occupancy prevents the AChE-induced aggregation of Amyloid-

peptides. -

Potency: Recent N-benzyl benzamide derivatives demonstrate

values in the sub-nanomolar range against Butyrylcholinesterase (BChE), a key target in advanced AD.[2]

Visualization of Signaling & Mechanism

The following diagram illustrates the dual mechanistic pathways of N-benzyl sulfonamides in Oncology (CA inhibition) and Neurology (AChE inhibition).

Caption: Dual mechanistic pathways of N-benzyl sulfonamides targeting Hypoxic Tumors (Top) and Alzheimer's Pathology (Bottom).

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

A robust, self-validating protocol adaptable for library generation.

Reagents: 4-Methylbenzenesulfonyl chloride (1.0 eq), Benzylamine (1.1 eq), Triethylamine (

Workflow:

-

Preparation: Dissolve 4-methylbenzenesulfonyl chloride (2.0 mmol) in 10 mL anhydrous DCM in a round-bottom flask under

atmosphere. -

Addition: Cool to

. Add -

Reaction: Warm to room temperature (RT) and stir for 3–4 hours.

-

Validation Point: Monitor via TLC (3:7 Ethyl Acetate:Hexane). Disappearance of sulfonyl chloride spot (

) indicates completion.

-

-

Workup: Wash reaction mixture with 1N HCl (2x10 mL) to remove unreacted amine, followed by saturated

and brine. -

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.[3]

Green Chemistry Alternative:

Replace DCM/

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard method for determining

-

Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: Phenol red (0.2 mM).

-

Substrate:

-saturated water (prepared by bubbling -

Procedure:

-

Incubate enzyme (hCA isoform) with N-benzyl sulfonamide inhibitor (0.1 nM – 10

M) for 15 mins at RT. -

Mix enzyme-inhibitor solution with

substrate solution in a stopped-flow spectrophotometer. -

Monitor absorbance decay at 557 nm (Phenol red transition).

-

-

Calculation: Determine

using a non-linear least squares method (Cheng-Prusoff equation) to derive

Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras) . Researchers are linking N-benzyl sulfonamide warheads (which bind CA IX) to E3 ligase recruiters. This degrades the target protein rather than just inhibiting it, offering a potential cure for drug-resistant hypoxic tumors.

References

-

Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry, 2019.[4] Link

-

Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem, 2023. Link

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry, 2020. Link

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 2022.[2] Link

-

Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Asian Journal of Green Chemistry, 2026. Link

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides Obtained via Click Chemistry. Bioorganic & Medicinal Chemistry, 2013. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of N,N-Dibenzyl-4-fluorobenzenesulfonamide from sulfonyl chloride

Introduction & Context

Target Molecule: N,N-Dibenzyl-4-fluorobenzenesulfonamide CAS Registry Number: (Analogous structures widely cited; specific CAS for this derivative is research-grade) Class: Sulfonamide / Fluorinated Aryl[1][2][3][4][5][6][7]

Sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antibiotics (sulfamethoxazole), carbonic anhydrase inhibitors (acetazolamide), and anti-inflammatory agents (celecoxib). The incorporation of a 4-fluoro substituent on the benzenesulfonyl ring is a strategic design choice: fluorine enhances metabolic stability by blocking para-oxidation (metabolic soft spot) and increases lipophilicity (

This Application Note provides a robust, scalable protocol for the synthesis of N,N-dibenzyl-4-fluorobenzenesulfonamide via nucleophilic substitution. Unlike primary amines, dibenzylamine is a bulky, secondary amine. Its steric hindrance requires optimized conditions to ensure complete conversion and minimize hydrolysis of the sulfonyl chloride starting material.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of the S–N bond via the reaction of 4-fluorobenzenesulfonyl chloride with dibenzylamine .

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.

-

Nucleophilic Attack: The lone pair of the dibenzylamine nitrogen attacks the sulfur center.

-

Elimination: Chloride is expelled as a leaving group.

-

Deprotonation: The base (Pyridine or

) scavenges the resulting proton to neutralize the HCl byproduct, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Caption: SN2-type mechanism showing nucleophilic attack and base-mediated dehydrohalogenation.

Experimental Protocols

Materials & Safety

-

4-Fluorobenzenesulfonyl chloride (1.0 equiv): Corrosive, moisture-sensitive. Handle in a fume hood.

-

Dibenzylamine (1.1 equiv): Bulky secondary amine.

-

Pyridine (3.0 equiv): Acts as both base and nucleophilic catalyst. Toxic/malodorous.

-

Dichloromethane (DCM): Solvent.[8]

-

HCl (1M): For quenching and removing excess pyridine.

Protocol A: Standard Pyridine-Mediated Synthesis (Recommended for <10g scale)

This method utilizes pyridine as a base and catalyst. The homogeneous conditions ensure rapid reaction despite the steric bulk of dibenzylamine.

-

Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 4-fluorobenzenesulfonyl chloride (1.94 g, 10 mmol) and dry DCM (20 mL). Cool the solution to 0°C in an ice bath.

-

Addition: In a separate vial, mix dibenzylamine (2.17 g, 11 mmol) and pyridine (2.4 mL, 30 mmol) in DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.

-

Expert Insight: Dropwise addition controls the exotherm. High temperatures can cause the sulfonyl chloride to decompose or promote side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The sulfonyl chloride spot (high Rf) should disappear.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash 1: 1M HCl (2 x 30 mL). Crucial Step: This converts excess pyridine and unreacted dibenzylamine into water-soluble salts, removing them from the organic layer.

-

Wash 2: Saturated

(30 mL) to neutralize trace acid. -

Wash 3: Brine (30 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield a crude off-white solid.

Protocol B: Schotten-Baumann Conditions (Green/Scale-up Friendly)

Suitable for larger scales where chromatography is undesirable. Uses a biphasic system.[6]

-

Setup: Dissolve dibenzylamine (11 mmol) in THF (20 mL). Add 10% NaOH aqueous solution (20 mL).

-

Addition: Add 4-fluorobenzenesulfonyl chloride (10 mmol) portion-wise to the vigorously stirring biphasic mixture at 0°C.

-

Reaction: Stir vigorously at RT for 12 hours.

-

Workup: Evaporate THF. The product usually precipitates from the remaining aqueous layer. Filter the solid and wash with water.[6][9][10][11]

Purification & Characterization

Due to the lipophilic nature of the dibenzyl group, the crude product is often highly crystalline.

Recrystallization Protocol:

-

Dissolve crude solid in a minimum amount of boiling Ethanol (EtOH) .

-

If the solution is colored, treat with activated charcoal and filter hot.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter crystals and wash with cold hexanes.

Data Summary Table:

| Parameter | Value / Observation | Notes |

| Appearance | White to off-white crystalline solid | If yellow, indicates pyridine impurities. |

| Yield (Protocol A) | 85 - 95% | High yield due to homogeneous conditions. |

| Yield (Protocol B) | 75 - 85% | Lower yield due to potential hydrolysis of chloride. |

| Melting Point | Expected: 110–130°C range | Dependent on specific polymorph. |

| Diagnostic singlet for benzylic protons. | ||

| Diagnostic signal for fluoro-arene. |

Workflow Visualization

The following diagram outlines the critical decision points in the purification process to ensure high purity (>98%) for biological screening.

Caption: Purification decision tree emphasizing the removal of specific impurities (base/acid).

Expertise & Troubleshooting (E-E-A-T)

Causality of Experimental Choices

-

Why Pyridine? While Triethylamine (TEA) is a common base, pyridine is preferred for sulfonyl chlorides. TEA can sometimes form quaternary ammonium salts with reactive electrophiles or act as a nucleophile itself in concentrated solutions. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the attack by the bulky dibenzylamine [1].

-